3,3-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide
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Overview
Description
3,3-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that features both fluorine and boron atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of a difluorinated pyrrolidine derivative with a boronic acid pinacol ester. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
Scientific Research Applications
3,3-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is not fully understood. its boronic acid moiety is known to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The fluorine atoms may enhance the compound’s stability and binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Uniqueness
3,3-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is unique due to its combination of fluorine and boron atoms, which confer distinct chemical properties. The presence of the pyrrolidine ring further differentiates it from other similar compounds, potentially offering unique biological activities and applications.
Properties
Molecular Formula |
C17H23BF2N2O3 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
3,3-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H23BF2N2O3/c1-15(2)16(3,4)25-18(24-15)12-5-7-13(8-6-12)21-14(23)22-10-9-17(19,20)11-22/h5-8H,9-11H2,1-4H3,(H,21,23) |
InChI Key |
NVRTXQVKBVMQTP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCC(C3)(F)F |
Origin of Product |
United States |
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